![molecular formula C18H18BrNO3S B2837125 (3-Bromophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1706326-32-0](/img/structure/B2837125.png)
(3-Bromophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
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Description
(3-Bromophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known as BPPM, is a chemical compound that has gained attention in the scientific community for its potential application in biomedical research. BPPM is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Biological Evaluation
Research on similar bromophenyl and phenylsulfonyl piperidine derivatives has shown that these compounds are of significant interest in the synthesis of molecules with potential biological activities. For example, novel bromophenol derivatives have been synthesized and evaluated for their carbonic anhydrase inhibitory activity. These studies demonstrate the utility of bromophenyl and phenylsulfonyl piperidine derivatives in discovering new therapeutic agents, particularly in targeting enzymes involved in disease processes (Akbaba et al., 2013).
Antimicrobial and Antioxidant Properties
Compounds structurally related to (3-Bromophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone have been synthesized and shown to possess antimicrobial and antioxidant properties. For instance, derivatives of difluorophenyl (piperidin-4-yl)methanone oxime have demonstrated significant in vitro antibacterial and antifungal activities. These findings highlight the potential of such derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Enzyme Inhibition for Therapeutic Applications
The synthesis of multifunctional amides based on piperidine derivatives, including those related to (3-Bromophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, has been explored for their enzyme inhibitory potentials. These compounds have shown moderate enzyme inhibitory activities and mild cytotoxicity, suggesting their potential in therapeutic applications, particularly in addressing neurodegenerative diseases like Alzheimer's (Hassan et al., 2018).
Structural and Computational Analysis
The structural and computational analysis of piperidine derivatives offers insights into their molecular characteristics, electronic properties, and potential reactivity. Such studies are crucial for understanding the fundamental properties of these compounds and for guiding the design of new molecules with improved biological activities or specific functionalities (S. Benaka Prasad et al., 2018).
properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S/c19-15-6-4-5-14(13-15)18(21)20-11-9-17(10-12-20)24(22,23)16-7-2-1-3-8-16/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYKUWNBSQIKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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